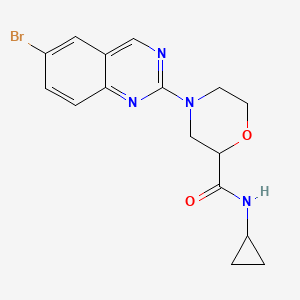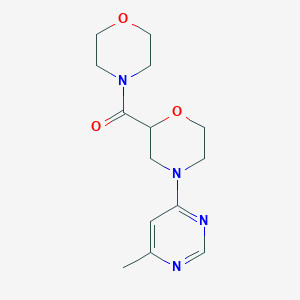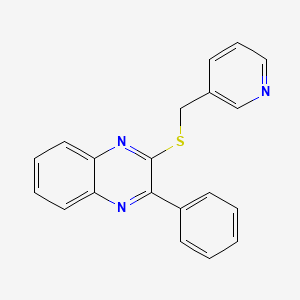
4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is an organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a bromine atom at the 6th position of the quinazoline ring and a cyclopropylmorpholine moiety attached to the carboxamide group. It is a solid compound, typically appearing as a white to yellow crystalline powder .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves multiple steps. One common method starts with the bromination of quinazoline to introduce the bromine atom at the 6th position. This is followed by the reaction with cyclopropylmorpholine and carboxamide under specific conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce compounds with different substituents at the bromine position .
Applications De Recherche Scientifique
4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(6-bromoquinazolin-2-yl)-N,N-dimethylaniline: Similar structure but with a dimethylamino group instead of cyclopropylmorpholine.
4-(6-bromoquinazolin-2-yl)-N-methylmorpholine-2-carboxamide: Similar structure but with a methylmorpholine group.
Uniqueness
4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is unique due to the presence of the cyclopropylmorpholine moiety, which may confer distinct chemical and biological properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C16H17BrN4O2 |
|---|---|
Poids moléculaire |
377.24 g/mol |
Nom IUPAC |
4-(6-bromoquinazolin-2-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C16H17BrN4O2/c17-11-1-4-13-10(7-11)8-18-16(20-13)21-5-6-23-14(9-21)15(22)19-12-2-3-12/h1,4,7-8,12,14H,2-3,5-6,9H2,(H,19,22) |
Clé InChI |
AOELSKGUFVHPBW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NC(=O)C2CN(CCO2)C3=NC=C4C=C(C=CC4=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[Methyl(5-methylpyrimidin-2-yl)amino]piperidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15121653.png)
![1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B15121658.png)
![8-bromo-4-{[(3-methoxyphenyl)methyl]sulfanyl}-5H-pyrimido[5,4-b]indole](/img/structure/B15121661.png)
![5-chloro-N-methyl-N-{1-[(oxolan-3-yl)methyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B15121669.png)
![4-[2-methyl-6-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15121672.png)


![2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B15121680.png)
![N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B15121691.png)
![N-[2-(Thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide](/img/structure/B15121693.png)
![N-[1-(benzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B15121696.png)
![4-(4-{4-[(4-Chlorophenyl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B15121703.png)
![5-chloro-N-[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B15121706.png)
![1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-2-methyl-1H-imidazole](/img/structure/B15121721.png)
